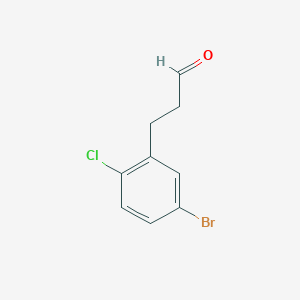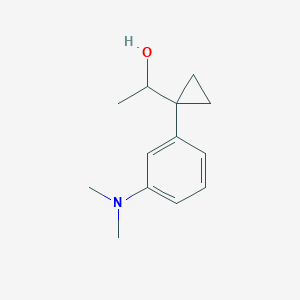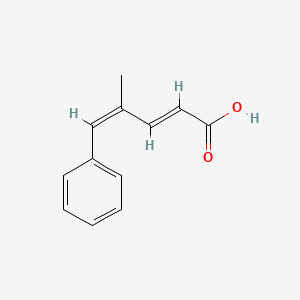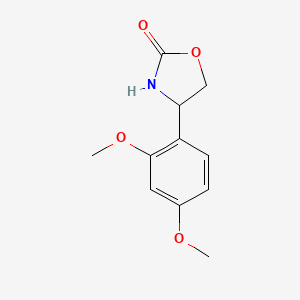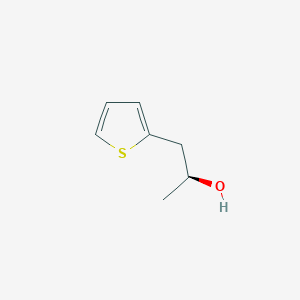
(2S)-1-(thiophen-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(thiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(thiophen-2-yl)propan-2-ol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of thiophene-2-carbaldehyde with a Grignard reagent such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of (2S)-1-(thiophen-2-yl)propan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2S)-1-(thiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation.
Substitution: Thionyl chloride for chlorination, tosyl chloride for tosylation.
Major Products
Oxidation: (2S)-1-(thiophen-2-yl)propan-2-one.
Reduction: (2S)-1-(thiophen-2-yl)propane.
Substitution: (2S)-1-(thiophen-2-yl)propan-2-yl chloride or tosylate.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Could be used in the production of materials with specific electronic or optical properties due to the presence of the thiophene ring.
作用機序
The mechanism by which (2S)-1-(thiophen-2-yl)propan-2-ol exerts its effects would depend on its specific application. In general, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The thiophene ring could participate in π-π interactions or hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2S)-1-(furan-2-yl)propan-2-ol: Similar structure but with a furan ring instead of a thiophene ring.
(2S)-1-(benzyl)propan-2-ol: Contains a benzene ring instead of a thiophene ring.
(2S)-1-(pyridin-2-yl)propan-2-ol: Features a pyridine ring instead of a thiophene ring.
Uniqueness
(2S)-1-(thiophen-2-yl)propan-2-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like furan or pyridine. This uniqueness can be exploited in designing molecules with specific functions in pharmaceuticals or materials science.
特性
分子式 |
C7H10OS |
|---|---|
分子量 |
142.22 g/mol |
IUPAC名 |
(2S)-1-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3/t6-/m0/s1 |
InChIキー |
FQOLCQNLKZBNMM-LURJTMIESA-N |
異性体SMILES |
C[C@@H](CC1=CC=CS1)O |
正規SMILES |
CC(CC1=CC=CS1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


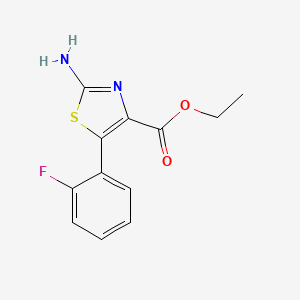


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)




